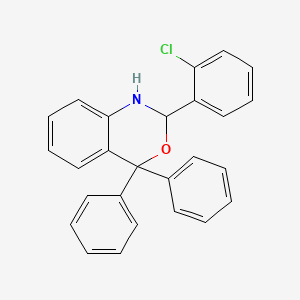

![molecular formula C16H15Cl2FN2O B4581506 N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4581506.png)

N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea

Vue d'ensemble

Description

The synthesis and study of N-substituted ureas have attracted significant interest in organic chemistry due to their diverse biological activities and applications in material science. Compounds similar to N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea demonstrate a wide range of chemical and physical properties, making them valuable in various scientific and industrial fields.

Synthesis Analysis

The synthesis of N-substituted ureas often involves reactions between isocyanates and amines or anilines. For example, a series of N-(4-oxoadamantan-1-yl)-N'-[fluoro(chloro)phenyl]ureas were synthesized with yields of 27–73% by reacting 1-isocyanatoadamantan-4-one with fluoro- and chlorosubstituted anilines, demonstrating a general approach that might be applicable to the target compound (Danilov et al., 2020).

Molecular Structure Analysis

The molecular structure of similar ureas is characterized using various spectroscopic techniques, including IR, 1H NMR, and X-ray diffraction. For instance, the structure of (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a compound with structural similarities, was confirmed by IR and single-crystal X-ray diffraction studies (Najiya et al., 2014).

Chemical Reactions and Properties

Ureas undergo various chemical reactions, including hydrolysis to form amines and carbon dioxide, interactions with aldehydes in the presence of acid catalysts to form ureides, and participation in Lossen rearrangement to produce isocyanates and hydroxamic acids. These reactions highlight the chemical versatility and reactivity of urea derivatives (Thalluri et al., 2014).

Physical Properties Analysis

The physical properties of urea derivatives, including solubility, melting point, and crystalline structure, depend on their molecular structure. For example, analysis of ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate revealed insights into its crystalline structure and stability through XRD data and NBO analysis, suggesting similar investigatory approaches for N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea (Mary et al., 2015).

Applications De Recherche Scientifique

Antifungal and Antipathogenic Activities

Research has shown that derivatives of N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea have been investigated for their antifungal activity. A study highlighted the synthesis of certain derivatives cyclocondensed with ethyl chloroformate and CS(2)/KOH, which exhibited fungitoxic action against A. niger and F. oxyporum, comparable to Dithane M-45, suggesting potential in agricultural and food safety applications (Mishra, Singh, & Wahab, 2000). Furthermore, a series of acylthioureas with various phenyl substituents, including 3-fluorophenyl, showed significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, known for biofilm formation capabilities (Limban, Marutescu, & Chifiriuc, 2011).

Electron Transport and Solar Cell Efficiency

In the realm of materials science, urea-doped ZnO films have been studied as an electron transport layer in inverted polymer solar cells. This research demonstrated that urea helps passivate defects in ZnO, enhancing exciton dissociation, suppressing charge recombination, and boosting charge extraction efficiency. The use of urea-doped ZnO resulted in a significant increase in power conversion efficiency of solar cells, showcasing the potential for enhancing renewable energy technologies (Wang et al., 2018).

Herbicide and Pesticide Applications

Several studies have investigated the applications of N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea derivatives as herbicides and pesticides. For instance, the inhibition of chitin synthesis in larvae by structurally analog insecticides emphasizes the insecticidal effect, which can be attributed to the disruption of chitin formation in the cuticle of the larvae (Deul, Jong, & Kortenbach, 1978). This mode of action suggests a potential for controlling pest populations in agricultural settings without the accumulation of phytotoxic residues.

Propriétés

IUPAC Name |

1-[1-(2,4-dichlorophenyl)ethyl]-3-(3-fluoro-4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2FN2O/c1-9-3-5-12(8-15(9)19)21-16(22)20-10(2)13-6-4-11(17)7-14(13)18/h3-8,10H,1-2H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIOJLFZWWZDKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC(C)C2=C(C=C(C=C2)Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(2,4-Dichlorophenyl)ethyl]-3-(3-fluoro-4-methylphenyl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

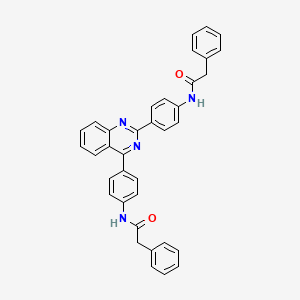

![3-(4-acetylphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4581437.png)

![methyl 1-cyclopropyl-2-mercapto-7-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4581450.png)

![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4581456.png)

![2-(4-methoxyphenyl)-7-(tetrahydro-2-furanylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4581457.png)

![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4581458.png)

![1-(4-ethylphenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4581473.png)

![4-butoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4581498.png)

![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4581500.png)

![4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}tetrahydro-3-thiopheneol 1,1-dioxide](/img/structure/B4581515.png)

![8-chloro-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-(2-pyridinyl)quinoline](/img/structure/B4581521.png)

![N-2,1,3-benzothiadiazol-4-yl-2-{4-[4-(benzyloxy)phenyl]-1-piperazinyl}acetamide](/img/structure/B4581526.png)

![1-ethyl-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4581535.png)